Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS 93951-16-7 properties
Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS 93951-16-7 properties
An In-Depth Technical Guide to Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS 93951-16-7)
Section 1: Introduction and Strategic Overview
Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate is a bifunctional aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its structure is characterized by a central benzene ring substituted with three key functional groups: an ethyl ester, a nitro group, and a highly reactive acyl chloride. This specific arrangement makes it a valuable and versatile intermediate for the synthesis of more complex molecules.
The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The acyl chloride serves as an immediate and highly reactive handle for acylation reactions, while the nitro group can be chemically modified (e.g., reduced to an amine) in subsequent steps. The ethyl ester provides another point for potential modification, typically through hydrolysis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling protocols, designed for professionals engaged in chemical research and development.
Section 2: Chemical Identity and Physicochemical Properties
The fundamental properties of a chemical reagent are critical for its effective use in synthesis. The identity and predicted physicochemical parameters for Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate are summarized below.
Molecular Structure
The structure consists of a 1,3,5-substituted benzene ring, which imparts significant chemical and thermal stability.
Caption: Molecular Structure of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate.
Data Summary Table
The following table summarizes the key identifiers and predicted properties for this compound. It is important to note that some physical properties are derived from computational predictions, as experimental data is not widely published.
| Property | Value | Source |
| CAS Number | 93951-16-7 | N/A |
| Molecular Formula | C₁₀H₈ClNO₅ | [1] |
| Molecular Weight | 257.63 g/mol | [1] |
| Predicted Boiling Point | 380.3 ± 27.0 °C | [1] |
| Predicted Density | 1.414 ± 0.06 g/cm³ | [1] |
| Synonyms | 3-Ethoxycarbonyl-5-nitrobenzoyl chloride | N/A |
Section 3: Synthesis and Manufacturing
The primary route to Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate involves the activation of its corresponding carboxylic acid precursor, 3-(ethoxycarbonyl)-5-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis, converting a less reactive carboxylic acid into a highly electrophilic acyl chloride, primed for reaction with a wide range of nucleophiles.
Synthetic Workflow
The synthesis is logically approached as a two-step process starting from 5-nitroisophthalic acid. The first step involves a selective mono-esterification, followed by the chlorination of the remaining carboxylic acid.
Caption: Synthetic pathway to Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate.
Experimental Protocol: Chlorination of 3-(Ethoxycarbonyl)-5-nitrobenzoic acid
This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides using thionyl chloride.[2][3]
Causality: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl gas), which simplifies product purification. The reaction must be conducted under anhydrous conditions as the acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.
Protocol:
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Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), suspend 3-(ethoxycarbonyl)-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂, ~5-10 equivalents). A non-protic solvent like toluene or dichloromethane can be used as a co-solvent if needed.
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Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ.
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Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic SOCl₂ vapors.
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Purification: The resulting crude acyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.
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Validation: The identity and purity of the product should be confirmed by spectroscopic methods (IR, NMR) before use.
Section 4: Chemical Reactivity and Applications
The synthetic utility of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate is dictated by the reactivity of the acyl chloride group.
Core Reactivity: Nucleophilic Acyl Substitution
The acyl chloride is a powerful electrophile that reacts readily with a variety of nucleophiles. This reaction is the primary application of the title compound, serving to introduce the ethyl 3-nitrobenzoyl moiety into other molecules.
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Reaction with Alcohols: Forms the corresponding ester.
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Reaction with Amines: Forms the corresponding amide. This is a particularly common application in drug development for linking molecular fragments.
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Reaction with Water: Hydrolyzes to form the parent carboxylic acid. This is an undesirable side reaction, underscoring the need for anhydrous handling conditions.
Application as a Pharmaceutical Intermediate
The parent carboxylic acid, 3-carboxy-5-nitrobenzoic acid, is a known and important intermediate in the synthesis of iodinated X-ray contrast media, such as iotalamic acid and ioxitalamic acid.[4] The title compound, as the activated form of this acid, serves as a direct precursor for creating the amide linkages central to the structure of these diagnostic agents.
Secondary Reactivity: Nitro Group Reduction
A secondary, yet highly valuable, transformation is the reduction of the aromatic nitro group to an aniline. This is typically achieved using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This unmasks a nucleophilic amino group, enabling further derivatization at that position and dramatically expanding the synthetic possibilities.
Section 5: Spectroscopic Profile (Predictive Analysis)
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¹H NMR: The spectrum is expected to show a triplet and a quartet in the upfield region (~1.4 ppm and ~4.4 ppm, respectively) characteristic of the ethyl group. The aromatic region would display three distinct signals, likely multiplets or broad singlets, significantly downfield due to the electron-withdrawing effects of the nitro, ester, and acyl chloride groups.
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¹³C NMR: Key signals would include the methyl and methylene carbons of the ethyl group, aromatic carbons, and two distinct, highly deshielded carbonyl carbons. The acyl chloride carbonyl carbon would be expected to appear further downfield (approx. 165-170 ppm) than the ester carbonyl carbon (approx. 163-165 ppm).
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IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands.
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C=O Stretch (Acyl Chloride): A strong, sharp peak around 1780-1815 cm⁻¹.
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C=O Stretch (Ester): A strong peak around 1720-1740 cm⁻¹.
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Ar-NO₂ Stretch: Two strong bands, one asymmetric (~1520-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹).
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-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 257 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of M⁺). Common fragmentation pathways would include the loss of the chlorine atom (-35/37), the ethoxy group (-45), and the entire chlorocarbonyl group (-63/65).
Section 6: Safety, Handling, and Storage
Trustworthiness: Acyl chlorides as a class are hazardous reagents. The safety protocols described here are based on the known reactivity of this functional group and data from structurally related compounds.[7][8]
Hazard Analysis
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Corrosivity: The compound is expected to be highly corrosive. It causes severe skin burns and serious eye damage upon contact.[7]
-
Reactivity with Water: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.
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Toxicity: Inhalation of dust or vapors may cause severe respiratory tract irritation. Ingestion is harmful and can cause damage to the digestive tract.
Handling Protocol
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Engineering Controls: All manipulations must be performed in a certified chemical fume hood to control exposure to vapors and dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The container should be stored under an inert atmosphere.
-
Keep away from incompatible materials such as water, bases, alcohols, and amines.
Section 7: Conclusion
Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate is a high-value synthetic intermediate whose utility is derived from its trifunctional nature. The pronounced electrophilicity of the acyl chloride group allows for efficient coupling with nucleophiles, while the nitro and ester groups provide opportunities for subsequent chemical diversification. Its established role as a precursor in the synthesis of diagnostic agents highlights its relevance in the pharmaceutical industry. Proper understanding of its reactivity and adherence to stringent safety protocols are essential for leveraging the full synthetic potential of this versatile building block.
Section 8: References
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SAFETY DATA SHEET. Philip Harris. [Link]
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Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Ethyl 3-carboxy-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
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Ethyl 3-nitrobenzoate. ChemBK. [Link]
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Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261. PubChem. [Link]
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Ethyl 3-nitrobenzoate. NIST WebBook. [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
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Synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate. PrepChem.com. [Link]
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3,5-Dinitrobenzoyl chloride. Wikipedia. [Link]
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Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Cheméo. [Link]
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p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]
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